Propyl 5-bromothiophene-3-carboxylate
Overview
Description
Propyl 5-bromothiophene-3-carboxylate is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position and a propyl ester group at the 3-position of the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that such compounds are often used in the synthesis of various pharmaceutical targets .
Mode of Action
It is known that such compounds can participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can act as a boron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This suggests that the compound could potentially affect pathways involving carbon-carbon bond formation.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it can be inferred that the compound may play a role in the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propyl 5-bromothiophene-3-carboxylate. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound can participate are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action could potentially be influenced by the presence of various functional groups and the mildness of the reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 5-bromothiophene-3-carboxylate can be synthesized through several methods, including the following:
Halogenation: Bromination of thiophene-3-carboxylic acid followed by esterification with propanol.
Esterification: Direct esterification of 5-bromothiophene-3-carboxylic acid with propanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using catalysts to improve yield and efficiency. The process involves the reaction of 5-bromothiophene-3-carboxylic acid with propanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Propyl 5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 5-bromothiophene-3-carboxylic acid or other reduced derivatives.
Substitution: Substitution reactions at the bromine position can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 5-bromothiophene-3-carboxylic acid, 5-bromothiophene-3-dicarboxylic acid.
Reduction Products: 5-bromothiophene-3-carboxylic acid, 5-bromothiophene-3-hydroxymethyl.
Substitution Products: 5-iodothiophene-3-carboxylate, 5-fluorothiophene-3-carboxylate.
Scientific Research Applications
Propyl 5-bromothiophene-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: It is used in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
Propyl 5-bromothiophene-3-carboxylate is similar to other thiophene derivatives, such as:
5-Bromothiophene-3-carboxylic acid: Lacks the propyl ester group.
Propyl thiophene-3-carboxylate: Lacks the bromine atom at the 5-position.
5-Bromothiophene-2-carboxylate: Bromine atom at the 2-position instead of the 5-position.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
propyl 5-bromothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYNZVWMKOAUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CSC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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